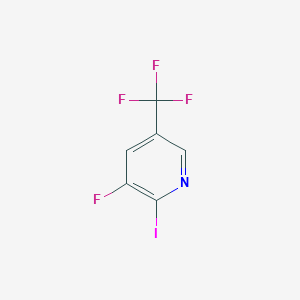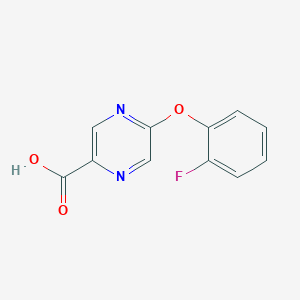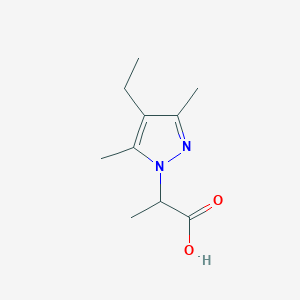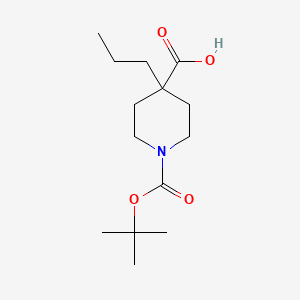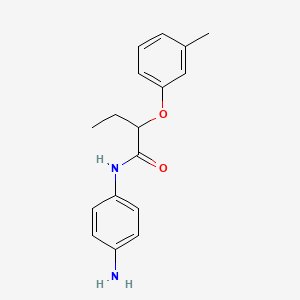
N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide
説明
N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide (NAPB) is an amide derivative of a phenoxyalkanamine with a variety of applications in scientific research. It is a synthetic compound with a molecular weight of 248.3 g/mol and a molecular formula of C13H17NO2. NAPB is a white powder that is soluble in water and is used in a variety of laboratory experiments.
科学的研究の応用
Antifungal Activities
N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides have shown promising results in antifungal activities. In a study by Lee et al. (1999), butanamides with electron-withdrawing groups displayed good to excellent activities against various fungi, including Pyricularia oryzae and Erysiphe graminis (Lee, Kim, Cheong, & Chung, 1999).
Gastric Acid Antisecretory Activity
Another application is in the field of gastric acid antisecretory activity. Ueda et al. (1991) synthesized and tested N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides for their antisecretory activity against histamine-induced gastric acid secretion, showing significant results (Ueda, Ishii, Sinozaki, Seiki, & Hatanaka, 1991).
Inhibition of Estrogen Biosynthesis
In the study of breast cancer treatments, 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, similar in structure to N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide, were evaluated by Hartmann & Batzl (1986) for their ability to inhibit human placental aromatase, showing strong inhibition potential (Hartmann & Batzl, 1986).
Dipeptidyl Peptidase IV Inhibition
Butanamides have been investigated for their role as dipeptidyl peptidase IV inhibitors, which is crucial in type 2 diabetes treatment. Nitta et al. (2012) found that certain butanamide derivatives showed highly potent DPP-4 inhibitory activity and reduced blood glucose excursion (Nitta, Fujii, Sakami, Satoh, Nakaki, Satoh, Kumagai, & Kawai, 2012).
MMP Inhibitors for PET Imaging
Butanamides have also been explored for their potential as matrix metalloproteinase inhibitors, useful in positron emission tomography (PET) imaging. Wagner et al. (2007) synthesized fluorinated butanamide derivatives for in vitro MMP inhibition, showing high potencies for MMP-2, MMP-8, MMP-9, and MMP-13 (Wagner, Breyholz, Law, Faust, Höltke, Schröer, Haufe, Levkau, Schober, Schäfers, & Kopka, 2007).
Tyrosinase and Melanin Inhibition
In dermatology, N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides have been synthesized and tested for their inhibitory effects on tyrosinase and melanin, showing potential as depigmentation agents. Raza et al. (2019) demonstrated significant results in both in vitro and in vivo studies (Raza, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Hassan, Abbas, Hong, Shah, Shahid, & Seo, 2019).
特性
IUPAC Name |
N-(4-aminophenyl)-2-(3-methylphenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-16(21-15-6-4-5-12(2)11-15)17(20)19-14-9-7-13(18)8-10-14/h4-11,16H,3,18H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQUSXWQATUYDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



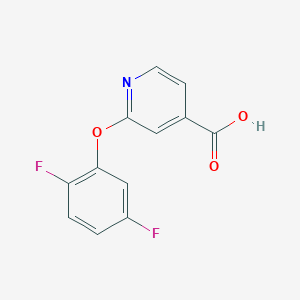
![2-(imidazo[1,2-a]pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B1391158.png)
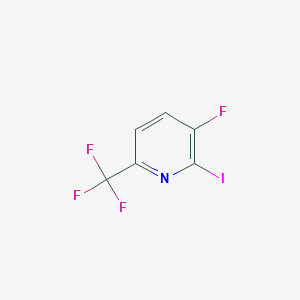
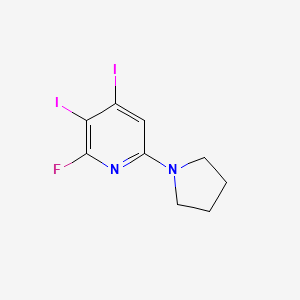
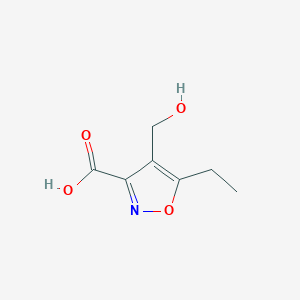
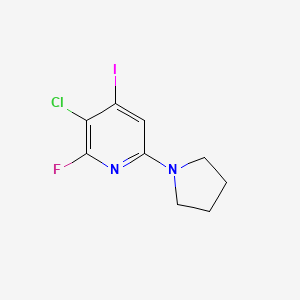
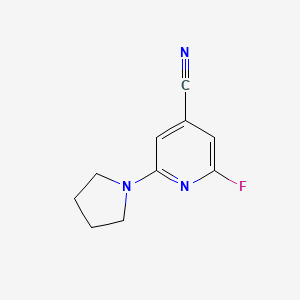
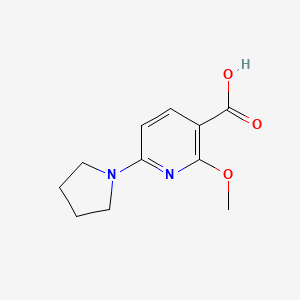
![6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1391173.png)
![(1R,2R)-2-[cyclohexyl(methyl)amino]cyclohexan-1-ol](/img/structure/B1391174.png)
